molecular formula C17H16Cl2N2O3 B4778093 1-[(3,4-dichlorophenyl)acetyl]-4-(2-furoyl)piperazine

1-[(3,4-dichlorophenyl)acetyl]-4-(2-furoyl)piperazine

Cat. No. B4778093
M. Wt: 367.2 g/mol
InChI Key: XQPDPKIWVNXQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dichlorophenyl)acetyl]-4-(2-furoyl)piperazine, commonly known as DFP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. DFP belongs to the class of piperazine derivatives and is known for its ability to modulate the activity of certain neurotransmitters in the brain. In

Mechanism of Action

The exact mechanism of action of DFP is not fully understood. However, it is believed to modulate the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. DFP is also known to interact with the GABAergic system, which plays a crucial role in the regulation of anxiety and mood.
Biochemical and Physiological Effects
DFP has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are all involved in the regulation of mood and behavior. DFP has also been shown to increase the levels of GABA, which is an inhibitory neurotransmitter that plays a crucial role in the regulation of anxiety.

Advantages and Limitations for Lab Experiments

DFP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research studies. DFP is also stable under normal laboratory conditions, which makes it suitable for long-term studies. However, DFP has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer to animals. DFP is also relatively expensive, which can limit its use in certain research studies.

Future Directions

There are several future directions for DFP research. One potential direction is to study its potential use in the treatment of anxiety and depression in humans. Another direction is to explore its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of DFP and its potential interactions with other neurotransmitter systems in the brain.
Conclusion
In conclusion, 1-[(3,4-dichlorophenyl)acetyl]-4-(2-furoyl)piperazine, or DFP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. It has been extensively studied for its anxiolytic, antidepressant, and antipsychotic effects in animal models. DFP has several advantages for lab experiments, including its ease of synthesis and stability under normal laboratory conditions. However, it also has some limitations, including its limited water solubility and relatively high cost. There are several future directions for DFP research, including its potential use in the treatment of anxiety and depression in humans and its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

Scientific Research Applications

DFP has been extensively studied for its potential therapeutic properties in several scientific research studies. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. DFP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c18-13-4-3-12(10-14(13)19)11-16(22)20-5-7-21(8-6-20)17(23)15-2-1-9-24-15/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPDPKIWVNXQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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